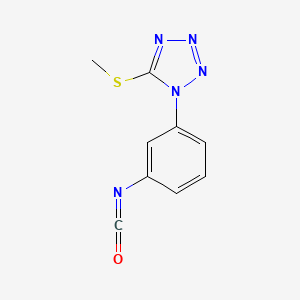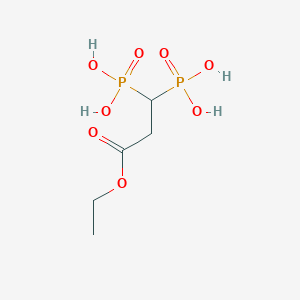
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) is a chemical compound that belongs to the class of phosphonic acids It is characterized by the presence of two phosphonic acid groups attached to a central carbon atom, which is also bonded to an ethoxy group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) typically involves the reaction of ethyl acetoacetate with phosphorus trichloride and water. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products. The reaction is typically carried out at a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of (3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) can be achieved through a continuous process involving the same reactants and conditions as the laboratory synthesis. The use of continuous reactors allows for better control of reaction parameters and higher yields. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a precursor for the synthesis of other phosphonic acid derivatives.
Medicine: It is investigated for its potential use in the treatment of bone diseases and as an anti-cancer agent.
Industry: The compound is used in water treatment, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of (3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) involves its ability to bind to metal ions and inhibit the activity of enzymes that require these ions as cofactors. The compound can chelate metal ions such as calcium, magnesium, and iron, thereby preventing their participation in enzymatic reactions. This property is particularly useful in the treatment of bone diseases, where the inhibition of bone resorption is desired.
Comparación Con Compuestos Similares
Similar Compounds
Etidronic acid:
Phosphonic acid: The parent compound of the class of phosphonic acids, used in various chemical applications.
Aminomethylphosphonic acid: A derivative with applications in agriculture and industry.
Uniqueness
(3-Ethoxy-3-oxopropane-1,1-diyl)bis(phosphonic acid) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of both an ethoxy group and a ketone group allows for a diverse range of chemical reactions and applications that are not possible with simpler phosphonic acids.
Propiedades
Número CAS |
110452-40-9 |
|---|---|
Fórmula molecular |
C5H12O8P2 |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
(3-ethoxy-3-oxo-1-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C5H12O8P2/c1-2-13-4(6)3-5(14(7,8)9)15(10,11)12/h5H,2-3H2,1H3,(H2,7,8,9)(H2,10,11,12) |
Clave InChI |
LSOKSHGKYYEPFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



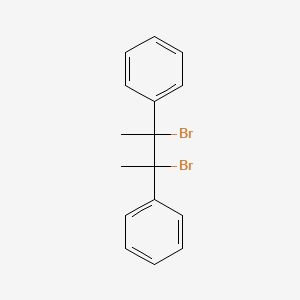


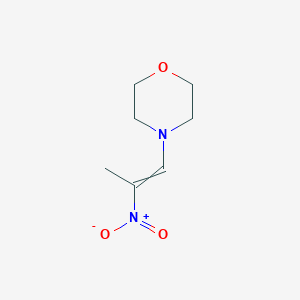
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)


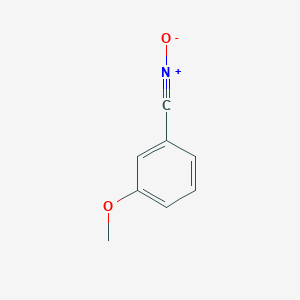
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
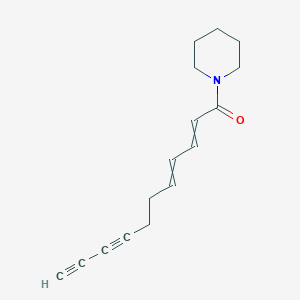
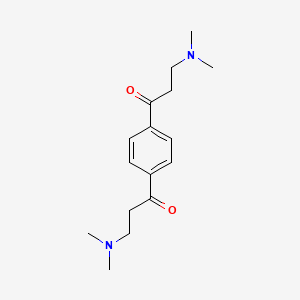
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
